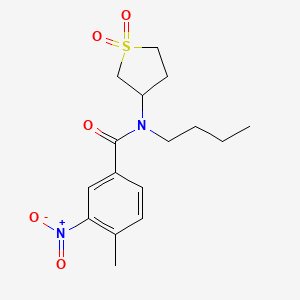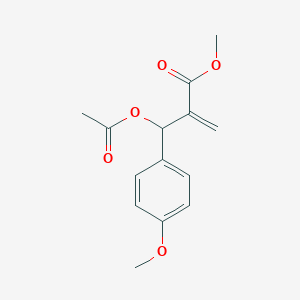
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H23N3O5S and its molecular weight is 525.58. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- c-Met Kinase Inhibition : Compound 6f has been evaluated for its antiproliferative activity against cancer cell lines, including MCF-7, HT-29, and A549. It shows moderate-to-good antiproliferative effects against MCF-7 and A549 cells. Additionally, it inhibits c-Met kinase activity with an IC50 < 10 µM, making it a promising candidate .
- EMT is a critical process in cancer progression. Compound 6f’s inhibition of c-Met, a receptor tyrosine kinase involved in EMT, suggests its relevance in modulating this transition .
- c-Met overexpression and mutations are observed in various cancers. Compound 6f, when co-administered with other kinase inhibitors (e.g., EGFR inhibitors), may enhance efficacy and reverse resistance .
- Compound 6f binds to Met1160 in the hinge region of c-Met. Molecular dynamics simulations confirm this binding mode, providing insights for drug design .
- Related compounds, such as 2,4-dichlorophenoxyacetamide-chalcones, have been synthesized and evaluated for their kinase inhibitory properties. These derivatives offer potential avenues for drug development .
Anticancer Properties
Epithelial–Mesenchymal Transition (EMT)
Resistance Reversal and Combination Therapy
Molecular Docking Studies
Chemical Derivatives
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the addition of the phenyl and sulfanyl groups. The final step involves the addition of the carboxamide group.", "Starting Materials": [ "2,5-dimethoxyaniline", "4-phenoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "acetic anhydride", "ammonium hydroxide", "acetic acid", "sodium bicarbonate", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxy-N-(4-phenoxyphenyl)benzamide by reacting 2,5-dimethoxyaniline with 4-phenoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)thio-1H-quinazoline-2-carboxamide by reacting 2,5-dimethoxy-N-(4-phenoxyphenyl)benzamide with thiourea and ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanyl-1H-quinazoline-7-carboxamide by reacting 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)thio-1H-quinazoline-2-carboxamide with sulfuric acid and sodium bicarbonate in N,N-dimethylformamide.", "Step 4: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide by reacting 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanyl-1H-quinazoline-7-carboxamide with N,N'-dicyclohexylcarbodiimide and 4-aminobenzoic acid in the presence of triethylamine." ] } | |
CAS-Nummer |
403720-23-0 |
Produktname |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molekularformel |
C29H23N3O5S |
Molekulargewicht |
525.58 |
IUPAC-Name |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38) |
InChI-Schlüssel |
UPYHGHDSFYVORW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)



![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)



![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)